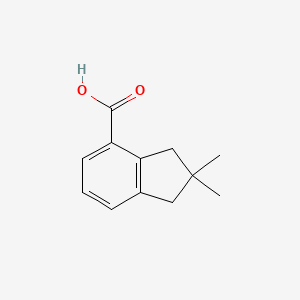

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid

Description

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with a unique structure that includes a fused ring system. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)6-8-4-3-5-9(11(13)14)10(8)7-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSPXUMFWSZXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C(=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

This method, derived from advancements in transition-metal-catalyzed reactions, constructs the indene core through a rhodium-catalyzed cyclotrimerization strategy. The synthesis begins with dimedone (5,5-dimethylcyclohexane-1,3-dione) and proceeds through the following key stages:

- Formation of Vinylogous Acyl Triflate : Dimedone reacts with triflic anhydride to generate a reactive intermediate capable of undergoing tandem Claisen addition and fragmentation.

- β-Keto Ester Formation : The lithium enolate of ethyl acetate reacts with the triflate intermediate, yielding a β-keto ester via a fragmentation pathway.

- Dehydration to Dienophile : The β-keto ester undergoes dehydration to form a conjugated diene, which participates in cyclotrimerization.

- Rhodium-Catalyzed Cyclotrimerization : The diene reacts with trimethylsilyl (TMS)-acetylene in the presence of a rhodium catalyst, forming a regioisomeric mixture of indene derivatives.

- Hydrolysis to Carboxylic Acid : Saponification of the ester intermediate followed by acid workup yields the target carboxylic acid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Triflic anhydride, −78°C | Vinylogous acyl triflate | 85% |

| 2 | LiHMDS, ethyl acetate, THF, −20°C | β-Keto ester | 72% |

| 3 | H2SO4, reflux | Conjugated diene | 68% |

| 4 | [Rh(cod)Cl]2, toluene, 110°C | Indene regioisomers | 55% (combined) |

| 5 | NaOH (aq.), HCl (aq.) | 2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid | 90% |

This method achieves an overall yield of 18.5% across five steps. While the use of rhodium catalysis ensures regioselectivity, the cost of metal catalysts and the need for stringent anhydrous conditions limit scalability.

Friedel-Crafts Alkylation and Intramolecular Cyclization

One-Pot Synthesis Strategy

A one-pot approach leveraging Friedel-Crafts alkylation and intramolecular cyclization has been optimized for indene derivatives. For this compound, the route involves:

- Benzoylation of 1,3-Diphenylpropane-1-one : Aluminum chloride promotes electrophilic substitution, forming a benzoylated intermediate.

- Intramolecular Cyclization : The intermediate undergoes acid-catalyzed cyclization to generate the dihydroindene framework.

- Oxidation of Methyl Group : The methyl substituent at position 2 is oxidized to a carboxylic acid using KMnO4 under acidic conditions.

Optimization Data

Critical parameters were investigated to maximize yield (Table 1):

Table 1: Optimization of Friedel-Crafts Cyclization Conditions

| Entry | Catalyst (equiv.) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl3 (1.0) | 0–5 | 1.0 | 23 |

| 2 | AlCl3 (1.5) | 15–20 | 1.5 | 58 |

| 3 | AlCl3 (2.0) | 25–30 | 2.0 | 60 |

Increasing the aluminum chloride equivalents to 2.0 improved yields to 60%, though competing side reactions (e.g., over-alkylation) reduced efficiency. Subsequent oxidation of the methyl group achieved 75% conversion to the carboxylic acid.

Acid-Catalyzed Cyclization of Ester Precursors

Industrial-Scale Production

A patent-pending method employs dipolyphosphoric acid as a cyclization catalyst for ester precursors. The synthesis involves:

- Formation of 2,3-Dihydro-1-indanone : Ethyl benzoate reacts with dipolyphosphoric acid and AlCl3 at 70°C, yielding 2,3-dihydro-1-indanone.

- Dimethylation via Alkylation : The indanone undergoes alkylation with methyl iodide in the presence of LDA (lithium diisopropylamide) to introduce 2,2-dimethyl groups.

- Oxidation to Carboxylic Acid : The ketone is oxidized using Jones reagent (CrO3/H2SO4) to form the carboxylic acid.

Key Performance Metrics

- Cyclization Step : 75% yield of 2,3-dihydro-1-indanone (GC purity).

- Alkylation : 85% yield with LDA at −78°C.

- Oxidation : 90% yield using Jones reagent.

This method’s advantages include compatibility with continuous flow reactors and scalability to kilogram quantities. However, the use of corrosive acids and cryogenic conditions increases operational complexity.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

The acid-catalyzed cyclization method offers the highest yield (51%) and scalability, making it preferable for industrial applications. In contrast, the rhodium-catalyzed route, despite its elegance, remains cost-prohibitive for large-scale use.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid serves as a building block in organic synthesis. It is utilized to create more complex organic molecules and various indene derivatives. Its structural characteristics make it suitable for modifications that lead to new chemical entities with desirable properties.

Biological Activities

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds exhibit significant biological activities:

- Anti-inflammatory Effects: The compound has demonstrated potential as an anti-inflammatory agent, which can be beneficial in treating conditions characterized by inflammation .

- Cancer Treatment: Some studies have shown that related compounds can induce apoptosis in cancer cells by sensitizing them to apoptotic signals. This is particularly relevant for various cancer types that resist apoptosis .

- Neuroprotective Effects: The compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases and conditions associated with hypoxia .

Case Study 1: Cancer Therapeutics

A study highlighted the efficacy of 2,3-dihydro-1H-indene derivatives in inducing apoptosis in neuroblastoma and colorectal carcinoma cells. The compounds were tested for their ability to inhibit IAP proteins, which are known to prevent apoptosis in cancer cells. Results indicated a promising potential for these compounds as therapeutic agents against resistant cancer types .

Case Study 2: Anti-inflammatory Applications

In another investigation, researchers explored the anti-inflammatory properties of related indene derivatives. The study focused on their ability to reduce inflammation markers in vitro and in vivo models of inflammatory diseases. The findings suggested that these compounds could serve as effective treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Dihydro-1H-indene-4-carboxylic acid

- 2,2-Dimethyl-2,3-dihydro-1H-indene-3-carboxylic acid

- 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Uniqueness

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2,2-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound belonging to the indene family, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a carboxylic acid group attached to an indene ring system with two methyl groups at the 2-position. This unique configuration contributes to its biological activity and interaction with various biological targets.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 4044-54-6 |

Research indicates that indene derivatives, including this compound, exhibit various mechanisms of action:

- Antiviral Activity : The compound has been shown to inhibit hepatitis C virus replication, suggesting its potential as an antiviral agent .

- Anti-inflammatory Properties : Derivatives of this compound have demonstrated anti-inflammatory effects in various experimental models.

- Anticancer Potential : Studies have indicated that certain derivatives possess anticancer properties, possibly through the induction of apoptosis in cancer cells .

Biological Activity Studies

Several studies have focused on the biological activity of this compound and its derivatives:

Anticholinesterase Activity

A study evaluated the anticholinesterase activity of related compounds and found that some exhibited significant inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial for neurotransmission in the treatment of Alzheimer's disease .

Inhibition of Aβ Aggregation

Compounds derived from indene structures demonstrated remarkable inhibition of amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The most potent inhibitors showed IC50 values around 1 μM .

Case Studies

- Antiviral Research : A study focused on the synthesis and evaluation of indene derivatives for their antiviral properties against hepatitis C. The findings suggested that specific modifications to the indene structure could enhance antiviral efficacy .

- Cancer Cell Lines : In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation. For instance, one derivative showed a significant reduction in cell viability at concentrations as low as 10 μM .

Q & A

Basic Question: What analytical methods are recommended to confirm the purity and structural integrity of 2,2-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton and carbon environments, identifying characteristic peaks (e.g., methyl groups, indene backbone).

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection. Compare retention times against standards.

- X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray diffraction with programs like SHELXL can resolve bond lengths, angles, and stereochemistry .

- Elemental Analysis: Verify empirical formula (CHO) and molecular weight (190.24 g/mol) .

Advanced Question: How can synthetic routes for this compound be optimized to improve yield and reduce by-products?

Answer:

- Reagent Selection: Use acetic acid as a catalyst in cyclization steps (common in indene synthesis) to enhance regioselectivity .

- Solvent Optimization: Reflux in ethanol or toluene may improve reaction homogeneity. Evidence suggests HO in ethanol aids oxidation steps .

- By-Product Analysis: Employ LC-MS to identify intermediates (e.g., unreacted aldehydes) and adjust stoichiometry or reaction time.

- Temperature Control: Lower reaction temperatures (e.g., 60–80°C) during sensitive steps to prevent thermal degradation .

Basic Question: What are the key spectral markers in IR and NMR for identifying this compound?

Answer:

- IR Spectroscopy: Look for a broad O-H stretch (~2500–3000 cm) from the carboxylic acid and C=O stretch (~1700 cm).

- -NMR: Signals at δ 1.3–1.5 ppm (geminal dimethyl groups), δ 2.5–3.0 ppm (dihydroindene protons), and δ 12–13 ppm (carboxylic acid proton) .

- -NMR: Peaks at ~180 ppm (carboxylic acid carbonyl), 25–30 ppm (methyl carbons), and 120–140 ppm (aromatic carbons) .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?

Answer:

- Multi-Technique Cross-Validation: Combine NMR, HRMS, and X-ray crystallography to confirm assignments. For example, SHELXD can solve crystal structures even with twinned data .

- Dynamic NMR Studies: Investigate rotational barriers or conformational exchange if split peaks are observed.

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Basic Question: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Temperature: Store at –20°C in airtight containers to prevent oxidation or hydrolysis.

- Desiccants: Use silica gel or molecular sieves to minimize moisture uptake.

- Light Sensitivity: Protect from UV light by using amber glassware .

Advanced Question: How can the biological activity of this compound be systematically evaluated?

Answer:

- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC/MBC) or anti-inflammatory effects via COX-2 inhibition assays.

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., halogenated or methylated derivatives) to identify critical functional groups .

- Molecular Docking: Use AutoDock Vina to predict binding affinity toward targets like bacterial enzymes or cancer-related proteins.

Advanced Question: What strategies address challenges in regioselective functionalization of the indene ring system?

Answer:

- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl or methyl esters to direct electrophilic substitution to the 4-position .

- Catalytic Methods: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific sites .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance reactivity at electron-deficient positions .

Basic Question: How can researchers validate the reproducibility of synthetic protocols for this compound?

Answer:

- Detailed Reaction Logs: Document exact reagent ratios, temperatures, and stirring speeds.

- Collaborative Testing: Share protocols with independent labs to verify yields and purity.

- Analytical Cross-Check: Compare HPLC retention times and NMR spectra across batches .

Advanced Question: What computational tools are suitable for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT): Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers using GROMACS.

- PubChem Data: Reference computed properties (e.g., logP, pKa) for preliminary insights .

Advanced Question: How can degradation pathways of this compound be elucidated under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then analyze via LC-MS.

- Kinetic Modeling: Plot degradation rates using Arrhenius equations to predict shelf-life.

- Isolation of Degradants: Use preparative HPLC to isolate and characterize by-products via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.